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Compound of Interest

Compound Name: 8-Bromo-7-methoxycoumarin

Cat. No.: B063402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Bromo-7-methoxycoumarin. Due to the limited availability of direct experimental spectra for

this specific compound in publicly accessible databases, this document presents a detailed,

predictive analysis based on established spectroscopic principles and data from closely related

analogs. The information herein is intended to serve as a valuable resource for the

identification, characterization, and quality control of 8-Bromo-7-methoxycoumarin in

research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 8-Bromo-7-methoxycoumarin. These predictions

are derived from the analysis of substituent effects on the coumarin scaffold, drawing

comparisons with compounds such as 7-methoxycoumarin, various brominated coumarins, and

other 8-substituted coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 8-Bromo-7-methoxycoumarin (in CDCl₃, 400

MHz)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 7.65 d ~ 9.5 H-4

~ 7.40 d ~ 8.8 H-5

~ 6.90 d ~ 8.8 H-6

~ 6.25 d ~ 9.5 H-3

~ 3.95 s - -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data for 8-Bromo-7-methoxycoumarin (in CDCl₃, 100

MHz)

Chemical Shift (δ, ppm) Assignment

~ 160.0 C-2 (Carbonyl)

~ 155.0 C-7

~ 154.5 C-8a

~ 143.5 C-4

~ 128.0 C-5

~ 113.5 C-4a

~ 113.0 C-3

~ 112.0 C-6

~ 105.0 C-8

~ 56.5 -OCH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 8-Bromo-7-methoxycoumarin (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3050-3100 Medium Aromatic C-H stretch

~ 2950-2980 Weak Aliphatic C-H stretch (-OCH₃)

~ 1720-1740 Strong
C=O stretch (α,β-unsaturated

lactone)

~ 1600-1620 Strong
C=C stretch (aromatic and

pyrone ring)

~ 1500-1550 Medium C=C stretch (aromatic)

~ 1250-1280 Strong
Asymmetric C-O-C stretch

(aryl ether)

~ 1020-1050 Medium
Symmetric C-O-C stretch (aryl

ether)

~ 800-850 Strong
C-H out-of-plane bending

(aromatic)

~ 550-650 Medium C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 8-Bromo-7-methoxycoumarin (Electron

Ionization - EI)
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m/z Relative Intensity (%) Assignment

254/256 High
[M]⁺˙ (Molecular ion peak,

bromine isotopes)

226/228 Medium [M - CO]⁺˙

211/213 Medium [M - CO - CH₃]⁺

147 High [M - Br - CO]⁺

132 Medium [M - Br - CO - CH₃]⁺

104 Medium [C₇H₄O]⁺

76 Medium [C₆H₄]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are standard procedures for the analysis of solid organic compounds

like coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular

structure.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 8-Bromo-7-methoxycoumarin.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b063402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR:

Acquisition frequency: 400 MHz

Spectral width: -2 to 12 ppm

Pulse width: 30°

Acquisition time: 4 seconds

Relaxation delay: 2 seconds

Number of scans: 16

¹³C NMR:

Acquisition frequency: 100 MHz

Spectral width: 0 to 200 ppm

Pulse program: Proton-decoupled

Acquisition time: 1.5 seconds

Relaxation delay: 5 seconds

Number of scans: 1024

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm

(CDCl₃) for ¹³C.

Integrate the peaks in the ¹H NMR spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation:

Place approximately 1-2 mg of 8-Bromo-7-methoxycoumarin and 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar.[1]

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[1]

Transfer the powder to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.[1]

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and assign the characteristic absorption bands to the corresponding functional

groups.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the solid sample into the mass spectrometer via a direct

insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently

volatile and thermally stable.[2][3][4]

Ionization:

The sample molecules are bombarded with a beam of high-energy electrons (typically 70

eV).[2][3]

This causes the ejection of an electron from the molecule, forming a positively charged

molecular ion ([M]⁺˙).[5]

Mass Analysis:

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight. The presence of bromine

will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.

Analyze the fragmentation pattern to gain further structural information.
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Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

predicted fragmentation pathway.

Sample Preparation

8-Bromo-7-methoxycoumarin
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 8-Bromo-7-methoxycoumarin.
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Caption: Predicted mass fragmentation pathway for 8-Bromo-7-methoxycoumarin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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